(E)-1-(4-Methylstyryl)-2-nitrobenzene
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Overview
Description
(E)-1-(4-Methylstyryl)-2-nitrobenzene is an organic compound characterized by the presence of a nitro group and a styryl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methylstyryl)-2-nitrobenzene typically involves the reaction of 4-methylbenzaldehyde with 2-nitrobenzyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the aldehyde group of 4-methylbenzaldehyde reacts with the nitrobenzyl bromide to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Methylstyryl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
(E)-1-(4-Methylstyryl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(4-Methylstyryl)-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The styryl group can participate in various chemical reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- (E)-4-Methylstyrylboronic acid
- (E)-4-Methylstyrylbenzene
- (E)-4-Methylstyrylphenol
Uniqueness
(E)-1-(4-Methylstyryl)-2-nitrobenzene is unique due to the presence of both a nitro group and a styryl group, which confer distinct chemical and biological properties. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C15H13NO2 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-[(E)-2-(4-methylphenyl)ethenyl]-2-nitrobenzene |
InChI |
InChI=1S/C15H13NO2/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16(17)18/h2-11H,1H3/b11-10+ |
InChI Key |
BOEQYEBHKXREIP-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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